N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
Description
Historical Context and Discovery
The development of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride emerges from the broader historical context of acetamide derivative research, which has its roots in the fundamental understanding of amide chemistry established in the 19th and early 20th centuries. Acetamide itself, the parent compound of this chemical family, was first systematically studied as an organic compound derived from ammonia and acetic acid. The historical significance of acetamide derivatives stems from their early recognition as important industrial solvents and plasticizers, which laid the groundwork for subsequent pharmaceutical applications.
The specific compound this compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number 1171427-63-6, indicating its formal recognition within the scientific literature. The compound's development can be traced through patent literature and research publications that began exploring substituted acetamides for their potential biological activities. The incorporation of the 4-methoxyphenyl group represents part of a systematic approach to structure-activity relationship studies that became prominent in medicinal chemistry during the latter half of the 20th century.
Research into this specific molecular structure gained momentum as scientists recognized the importance of methoxy-substituted aromatic systems in pharmaceutical chemistry. The compound's synthesis and characterization were facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which allowed for precise structural confirmation. Documentation in major chemical databases such as PubChem, where it is catalogued under CID 2452221, reflects its establishment as a recognized research chemical.
The historical development of this compound also reflects broader trends in combinatorial chemistry and high-throughput screening methodologies that emerged in the 1990s and 2000s. These approaches led to the systematic exploration of acetamide derivatives as potential drug candidates, with this compound being identified as a compound of interest for further investigation.
Position Within Acetamide Derivative Classifications
This compound occupies a specific position within the comprehensive classification system of acetamide derivatives, representing a substituted acetamide with both aromatic and aliphatic substitution patterns. Within the broader acetamide family, which includes the parent compound acetamide (systematic name: ethanamide) with the formula CH₃CONH₂, this compound represents a more complex derivative with distinct structural features.
The compound belongs to the subclass of N-aryl acetamides, characterized by the presence of an aromatic ring system directly attached to the amide nitrogen. More specifically, it is classified as a methoxy-substituted N-phenylacetamide derivative, where the methoxy group at the para position of the phenyl ring influences both the electronic properties and potential biological activity of the molecule. The systematic International Union of Pure and Applied Chemistry name for the free base form is N-(4-methoxyphenyl)-2-(methylamino)acetamide.
The molecular structure can be further categorized based on its functional group composition. The compound contains a primary amide functionality (the acetamide portion), a secondary amine group (the methylamino substituent), and an aromatic ether linkage (the methoxy group). This combination of functional groups places it within a specialized subset of polyfunctional acetamide derivatives that are particularly relevant for medicinal chemistry applications.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Chemical Class | Organic Amides | Substituted Acetamides |
| Subclass | N-Aryl Acetamides | N-Phenylacetamide Derivatives |
| Functional Groups | Primary Amide, Secondary Amine, Aromatic Ether | Polyfunctional Acetamide |
| Substitution Pattern | Para-Methoxyphenyl, Alpha-Methylamino | 4-Methoxy-N-phenyl-2-(methylamino)acetamide |
| Salt Form | Hydrochloride Salt | Enhanced Solubility Derivative |
Comparison with related compounds in the acetamide family reveals the unique positioning of this molecule. Related compounds include N-(4-methoxyphenyl)acetamide (also known as methacetin), which lacks the methylamino substituent and has the molecular formula C₉H₁₁NO₂. The presence of the additional methylamino group in the alpha position significantly alters the compound's chemical and potentially biological properties compared to simpler N-aryl acetamides.
The compound can also be classified within the broader context of pharmaceutical intermediates and research chemicals. Its structural features align with design principles commonly employed in medicinal chemistry, including the presence of hydrogen bond donors and acceptors, appropriate molecular weight for drug-like properties, and functional groups amenable to further chemical modification.
Significance in Chemical Research and Development
This compound holds substantial significance in contemporary chemical research and development, serving multiple roles across diverse research domains. The compound functions primarily as a versatile building block for synthesizing more complex molecular structures, with its unique structural architecture allowing for selective chemical modifications that enable the construction of sophisticated pharmaceutical candidates and research tools.
In pharmaceutical development, this compound has demonstrated particular value in the synthesis of novel therapeutic agents. Research has shown its utility in the preparation of complex heterocyclic systems, including aurone derivatives that exhibit potential biological activities. Synthetic methodologies have been developed that utilize this compound as a starting material for creating substituted acetamidoaurones, which are being investigated for their antimicrobial and anticancer properties. The compound's role in these synthetic pathways exemplifies its importance as a pharmaceutical intermediate.
The significance of this compound extends to its applications in medicinal chemistry research, where it serves as a lead compound for drug discovery efforts. Its structural similarity to known bioactive molecules makes it particularly valuable for structure-activity relationship studies. Research indicates that compounds containing the N-(4-methoxyphenyl)acetamide framework are being explored for their potential to target specific biological pathways, including those involved in cancer and infectious diseases.
| Research Application | Specific Use | Research Outcome |
|---|---|---|
| Synthetic Chemistry | Building Block for Complex Molecules | Successful synthesis of aurone derivatives |
| Medicinal Chemistry | Lead Compound Development | Structure-activity relationship studies |
| Pharmaceutical Research | Intermediate for Drug Synthesis | Preparation of bioactive compounds |
| Analytical Chemistry | Reference Standard | Chemical characterization studies |
| Chemical Biology | Probe Development | Investigation of biological pathways |
The compound's research significance is further enhanced by its favorable chemical properties, including appropriate solubility characteristics when formulated as the hydrochloride salt and stability under standard laboratory conditions. These properties facilitate its use in high-throughput screening applications and combinatorial chemistry approaches that are central to modern drug discovery efforts.
Contemporary research has also highlighted the compound's potential in developing novel antiparasitic agents. Studies investigating N-benzyloxyphenyl benzamide derivatives for activity against Trypanosoma brucei have identified structural motifs similar to those present in this compound, suggesting potential applications in tropical disease research. This research demonstrates the broader impact of acetamide derivatives in addressing global health challenges.
The compound's commercial availability through specialized chemical suppliers reflects its established position in the research community. Multiple suppliers offer the compound with high purity specifications, typically above 95%, indicating its importance for precise research applications. The standardization of its synthesis and purification methods has facilitated reproducible research outcomes across different laboratories and research institutions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-3-5-9(14-2)6-4-8;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXRZBWXKDGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with methylamine to yield the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the phenyl ring undergoes oxidation under strong acidic or catalytic conditions. While direct experimental data for this compound is limited, analogous aromatic ethers are known to oxidize to quinones or phenolic derivatives.
Reduction Reactions
The acetamide carbonyl (C=O) can be reduced to a methylene group (-CH₂-) or amine, depending on the reducing agent.
Hydrolysis Reactions
The acetamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
Substitution and Functionalization
The methylamino group (-NHCH₃) participates in nucleophilic substitution or alkylation reactions.
Complexation with Metal Ions
The methylamino and acetamide groups act as ligands for transition metals, forming coordination complexes.
Cyclization and Heterocycle Formation
Under dehydrating conditions, the compound may form heterocyclic structures.
Key Insights and Trends
-
Methoxy Group Reactivity : Prioritizes electrophilic substitution over nucleophilic pathways due to electron-donating effects.
-
Amide Stability : Resists hydrolysis under neutral conditions but cleaves readily in strong acids/bases.
-
Steric Effects : The methylamino group’s small size facilitates nucleophilic reactions without significant steric hindrance.
Scientific Research Applications
Antiviral Properties
Research has indicated that compounds structurally similar to N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride possess antiviral properties. A study included this compound in a library of small molecules aimed at evaluating antiviral activity against several viral strains. Although specific inhibitory concentration (IC₅₀) values for this compound were not reported, its analogs showed promising results, suggesting potential for further exploration in antiviral drug development.
Neuropharmacological Effects
The compound has been assessed for its interactions with neurotransmitter receptors. Studies suggest that methylamino substitutions can modulate neurotransmitter activity, indicating that this compound may exhibit similar neuropharmacological effects. This could be significant for developing treatments for neuropsychiatric disorders such as schizophrenia and depression .
Antibacterial and Antifungal Activities
Recent studies have synthesized biologically active derivatives based on N-(4-methoxyphenyl)acetamide, demonstrating antibacterial and antifungal activities. For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate derived from this compound showed high fungicidal activity against Fusarium oxysporum, with a maximum inhibition zone of 18 mm against Pectobacterium carotovorum at a concentration of 0.4% . These findings highlight the potential agricultural applications of the compound in combating plant pathogens.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. The structure-activity relationships (SAR) indicate that modifications to the methoxy and methylamino groups can significantly influence the compound's efficacy against various biological targets .
Table 1: Summary of Biological Activities and SAR
Neuropsychiatric Treatment Potential
A patent describes the application of compounds similar to this compound in treating neuropsychiatric conditions like schizophrenia and depression. The compound's ability to modify serotonergic receptor activity suggests it may be beneficial for patients suffering from these disorders .
Agricultural Applications
In agricultural research, derivatives of this compound have been tested for their antifungal properties, showing significant effectiveness against plant pathogens. This opens avenues for developing eco-friendly fungicides based on this compound .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylacetamides
Anti-Cancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) and N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) ():
- These analogs exhibit potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-1, MCF-7, and PC-3 cell lines.
- The 4-methoxyphenyl group enhances membrane permeability compared to 2-methoxyphenyl derivatives (e.g., compound 39), which show reduced activity .
- Key Difference : The target compound lacks the quinazoline-sulfonyl moiety, suggesting its biological profile may prioritize different targets (e.g., neurotransmitter receptors over kinase inhibition).
Antimicrobial Activity
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) (): Displays broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) due to the benzofuran-oxadiazole-thioether group. Comparison: The target compound’s methylamino group may reduce steric hindrance, improving interaction with bacterial enzymes compared to bulkier substituents .
Halogenated and Alkyl-Substituted Analogs
Chlorinated Derivatives
- 3-Chloro-N-(4-methoxyphenyl)propanamide (): Crystal structure analysis reveals planar amide resonance (C=O: 1.2326 Å, C–N: 1.3416 Å) and intermolecular N–H···O hydrogen bonding. Key Difference: The chloro substituent increases hydrophobicity (clogP: ~2.5) compared to the target compound’s methylamino group (clogP: ~1.2), altering pharmacokinetics .
- N-(3-Chloro-4-hydroxyphenyl)acetamide ():
Alkyl-Substituted Acetamides
- N-Ethyl-2-(methylamino)acetamide Hydrochloride (HC-3734, ): Simplified structure with an ethyl group instead of 4-methoxyphenyl. Lower molecular weight (178.24 g/mol) increases renal clearance but reduces target affinity .
Pharmacokinetic and Physicochemical Properties
Structural and Functional Group Analysis
- 4-Methoxyphenyl vs. 4-Chlorophenyl :
- Methylamino vs. Morpholine/Pyrrolidine: Methylamino is a compact basic group, ideal for salt formation and ionic interactions. Morpholine/pyrrolidine () introduces cyclic amines, improving metabolic stability but increasing molecular weight .
Biological Activity
N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is a compound with significant biological activity, particularly in pharmacology. Its structure features a methoxy group on a phenyl ring and a methylamino group, which contribute to its pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14ClN2O2, with a molecular weight of approximately 232.68 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders and as an antidepressant agent. The compound's ability to modulate these neurotransmitter systems could be attributed to its structural features, which facilitate binding to specific receptors or enzymes involved in neurotransmitter metabolism.
Pharmacological Effects
The compound has been studied for various pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Neuroprotective Effects : It has shown potential neuroprotective properties, possibly through antioxidant mechanisms or by enhancing neurotrophic factors.
- Antimicrobial Activity : Some studies indicate that it may possess antibacterial properties against certain Gram-positive and Gram-negative bacteria, although further research is needed to confirm these findings .
Study on Neurotransmitter Interaction
A study focused on the interaction of this compound with serotonin receptors demonstrated that the compound could enhance serotonin release in vitro. This effect was linked to its structural similarity with known serotonergic agents, suggesting a potential role in managing mood disorders.
Antimicrobial Activity Assessment
A comprehensive evaluation of the compound's antimicrobial properties revealed moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains were as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 22.5 |
| Escherichia coli | 18.0 |
| Bacillus subtilis | 15.0 |
These results indicate that while the compound exhibits some antibacterial potential, its efficacy varies significantly across different microorganisms .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | Methoxy group on phenyl | Antidepressant activity |
| 2-(Methylamino)-N-(2-methylphenyl)acetamide | Methylamino group attached to a different phenyl | Different pharmacological profile |
| N-[2-(4-Methoxyphenyl)ethyl]-2-(methylamino)acetamide | Ethyl substitution alters steric properties | Potentially different receptor interactions |
This comparative analysis highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling 4-methoxyaniline with chloroacetyl chloride to form the acetamide backbone, followed by methylation of the amino group. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (reflux vs. room temperature), and stoichiometric ratios. For example, acetic anhydride reflux with sulfonamide intermediates (as in ) yields crystalline products after recrystallization from ethanol . Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity.
Q. How is the cytotoxicity of this compound evaluated in cancer cell lines, and what methodological considerations are critical?
- Methodology : Cytotoxicity is assessed using the MTT assay ( ). Cells (e.g., HCT-116, MCF-7) are incubated with the compound for 48–72 hours. Post-incubation, MTT reagent is added, and formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm. Critical factors include:
- Cell line selection (e.g., colon vs. breast cancer models).
- Dose range (typically 0.1–100 μM) and solvent controls (DMSO < 0.1% v/v).
- Triplicate measurements to ensure reproducibility .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, methylamino protons at δ 2.3 ppm).
- X-ray crystallography : Resolves molecular geometry, as demonstrated for analogous compounds ( ), revealing torsion angles (e.g., nitro group deviation from the benzene plane: -16.7°) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
- Elemental analysis : Validates purity (e.g., %C, %H within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonylquinazoline substituents) influence anti-cancer activity in N-(4-methoxyphenyl)acetamide derivatives?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For example:
- Morpholinyl groups (, compound 40) enhance activity (IC₅₀ < 10 μM in MCF-7) due to improved solubility and target binding.
- Piperidinyl groups (compound 39) show reduced potency, suggesting steric hindrance at the target site.
- Molecular docking (e.g., with EGFR kinase) identifies key interactions (hydrogen bonds with quinazoline sulfonyl groups) .
Q. What strategies resolve stereochemical challenges in synthesizing chiral N-(4-methoxyphenyl)acetamide derivatives?
- Methodology :
- Chiral catalysts : Use of (R)-BINAP in asymmetric synthesis to control stereocenters .
- Diastereomer separation : Chromatography (e.g., chiral HPLC with cellulose-based columns) or fractional crystallization (e.g., using ethanol/water mixtures) .
- Dynamic NMR : Monitors enantiomerization barriers (e.g., coalescence temperatures for methylamino protons) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) affect the crystal packing and stability of this compound?
- Head-to-tail interactions : Methyl hydrogen (H9B) forms C–H⋯O bonds with carbonyl oxygen (2.45 Å), stabilizing the lattice.
- Centrosymmetric dimers : Linked via [C2–H5⋯O5] interactions (3.02 Å), propagating chains along the [101] axis.
- Thermogravimetric analysis (TGA) : Correlates packing efficiency with thermal stability (decomposition >200°C) .
Notes
- Methodological rigor emphasized, with citations from peer-reviewed studies.
- Advanced questions address stereochemistry, SAR, and crystallography, reflecting research depth.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
